molecular formula C10H11N3OS B12360151 6-(4-Methylphenyl)-3-sulfanylidene-1,2,4-triazinan-5-one

6-(4-Methylphenyl)-3-sulfanylidene-1,2,4-triazinan-5-one

Cat. No.: B12360151
M. Wt: 221.28 g/mol
InChI Key: JGXCDWNBOXNBTG-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)-3-sulfanylidene-1,2,4-triazinan-5-one is a heterocyclic compound that contains a triazinanone ring with a sulfanylidene group and a 4-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenyl)-3-sulfanylidene-1,2,4-triazinan-5-one typically involves the reaction of 4-methylphenylhydrazine with carbon disulfide and a suitable base, followed by cyclization with a triazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)-3-sulfanylidene-1,2,4-triazinan-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Methylphenyl)-3-sulfanylidene-1,2,4-triazinan-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Methylphenyl)-3-sulfanylidene-1,2,4-triazinan-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

6-(4-methylphenyl)-3-sulfanylidene-1,2,4-triazinan-5-one

InChI

InChI=1S/C10H11N3OS/c1-6-2-4-7(5-3-6)8-9(14)11-10(15)13-12-8/h2-5,8,12H,1H3,(H2,11,13,14,15)

InChI Key

JGXCDWNBOXNBTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=O)NC(=S)NN2

Origin of Product

United States

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